5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) can yield the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can also improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
Uniqueness
5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-[(oxolan-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H29N5O2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(oxolan-2-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H29N5O2/c1-13-22-18-6-2-5-17(18)19(23-13)24-9-14-11-25(12-15(14)10-24)20(26)21-8-16-4-3-7-27-16/h14-16H,2-12H2,1H3,(H,21,26) |
InChI Key |
SCSQEISGBGBAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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